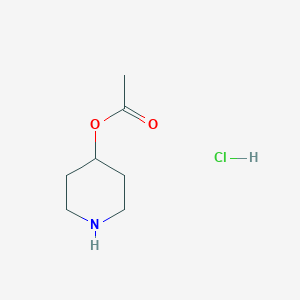

Piperidin-4-yl acetate hydrochloride

Description

The study of heterocyclic compounds is a cornerstone of modern chemical research, with piperidine (B6355638) and its derivatives being of particular importance. These structures are integral to the development of a wide array of functional molecules.

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery and organic synthesis. researchgate.net Its prevalence in pharmaceuticals and naturally occurring alkaloids underscores its significance. researchgate.netijnrd.org The structural features of the piperidine moiety, including its conformational flexibility and the basicity of the nitrogen atom, allow for a diverse range of chemical modifications, making it an ideal core for the development of new therapeutic agents. researchgate.net

Piperidine derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including but not limited to, analgesic, anti-inflammatory, anticancer, and central nervous system modulatory properties. researchgate.netijnrd.org The ability of the piperidine scaffold to influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, by enhancing membrane permeability and receptor binding, further solidifies its importance in medicinal chemistry. researchgate.net

Piperidin-4-yl acetate (B1210297) hydrochloride serves as a key intermediate in the synthesis of more elaborate chemical entities. cymitquimica.com Its structure, featuring a reactive acetate group and a piperidine ring, makes it a valuable precursor for the introduction of the 4-hydroxypiperidine (B117109) moiety in a protected form. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical reactions. cymitquimica.com While extensive research focusing solely on the biological activities of Piperidin-4-yl acetate hydrochloride is not widely documented, its utility as a synthetic intermediate is its primary recognized role in the research community. cymitquimica.comchemscene.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 94886-04-1 |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.65 g/mol |

| Physical Form | Solid |

| Storage Temperature | 2-8°C |

This table is based on data from chemical supplier databases and may not reflect all experimentally determined values. chemscene.comsigmaaldrich.com

Research in the mid-20th century laid the groundwork for understanding the structure-activity relationships of 4-aryl-4-acyloxypiperidines, which are structurally related to this compound. acs.org These early studies were instrumental in the development of synthetic methodologies for accessing diverse piperidine-based compounds. The primary focus of historical and ongoing research involving structures similar to this compound has been their utility as intermediates in the synthesis of pharmaceutically active compounds. chemicalbook.com The development of novel synthetic routes to access functionalized piperidones, the precursors to compounds like this compound, has been a continuous area of investigation. rsc.org

More recent research continues to explore the synthesis and application of a wide array of piperidine derivatives, leveraging modern synthetic techniques to create libraries of compounds for biological screening. researchgate.netnih.gov While direct studies on this compound remain limited, the broader context of piperidine chemistry suggests its continued, albeit understated, importance as a building block in the ongoing quest for new and improved chemical entities.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-hydroxypiperidine |

| 4-aryl-4-acyloxypiperidines |

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-4-yl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-6(9)10-7-2-4-8-5-3-7;/h7-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSMCVVEFKCVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507128 | |

| Record name | Piperidin-4-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94886-04-1 | |

| Record name | Piperidin-4-yl acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Piperidin-4-yl Acetate (B1210297) Hydrochloride

The synthesis of piperidin-4-yl acetate hydrochloride is a multi-step process that involves the formation of the ester followed by its conversion to the hydrochloride salt. The starting material for this synthesis is typically a piperidin-4-ol precursor.

Esterification of Piperidin-4-ol Precursors

An established method for the synthesis of the precursor, piperidin-4-yl acetate, involves the direct acetylation of 4-hydroxypiperidine (B117109) hydrochloride. This esterification reaction is a fundamental transformation in organic synthesis. In one reported procedure, 4-hydroxypiperidine hydrochloride is treated with an acetylating agent in a suitable solvent. An improved synthesis method utilizes anhydrous chloroform (B151607) as the solvent for the acetylation of 4-hydroxypiperidine hydrochloride. The use of the hydrochloride salt of the piperidinol precursor is advantageous as it is often more stable and easier to handle than the free base. The reaction progress and the characterization of the resulting products can be efficiently evaluated using techniques such as Liquid Chromatography-Atmospheric Pressure Chemical Ionization/Mass Spectrometry (LC-APCI/MS).

Protocols for Hydrochloride Salt Formation

The formation of the hydrochloride salt is a critical step to enhance the stability and solubility of the piperidin-4-yl acetate. This is typically achieved by treating a solution of the free base, piperidin-4-yl acetate, with a source of hydrogen chloride. Common reagents for this transformation include a saturated solution of hydrogen chloride in an organic solvent, such as diethyl ether or 1,4-dioxane. The hydrochloride salt then precipitates from the solution and can be isolated by filtration. For instance, in the synthesis of related piperidine (B6355638) compounds, hydrochloride salts have been prepared by the addition of an excess of saturated ethereal hydrogen chloride to a solution of the base in diethyl ether or chloroform.

Optimization of Reaction Conditions for Research Scale Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound on a research scale. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For the esterification step, screening different acetylating agents and bases (if the free base of piperidin-4-ol is used) can significantly impact the reaction efficiency.

In the broader context of piperidine synthesis, optimization studies have explored various acidic promotors and solvents. For example, in a one-pot synthesis of a tricyclic piperidine, acids such as acetic, chloroacetic, dichloroacetic, trifluoroacetic, propionic, and methanesulfonic acid were screened, with chloroacetic acid in toluene (B28343) proving to be optimal under microwave irradiation. Such systematic screening of reaction parameters can be applied to the synthesis of piperidin-4-yl acetate to identify the most efficient and scalable conditions. Minimizing the formation of by-products is also a key aspect of optimization.

Radiosynthesis of N-[11C]Methylpiperidin-4-yl Acetate ([11C]MP4A)

N-[11C]Methylpiperidin-4-yl acetate, also known as [11C]MP4A, is a radiolabeled analog of acetylcholine (B1216132) and is utilized as a tracer in Positron Emission Tomography (PET) to study the cholinergic system. The synthesis of this radiotracer involves the introduction of a carbon-11 (B1219553) (¹¹C) isotope, which has a short half-life of approximately 20.4 minutes.

N-Methylation Strategies Employing Radiolabeled Precursors

The most common strategy for the radiosynthesis of [11C]MP4A is the N-methylation of the precursor, piperidin-4-yl acetate or its hydrochloride salt, using a radiolabeled methylating agent. Two primary radiolabeled precursors are employed for this purpose: [¹¹C]methyl iodide ([¹¹C]CH₃I) and [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

The reaction is typically carried out in a suitable organic solvent. For instance, [¹¹C]MP4A has been prepared using [¹¹C]methyl triflate for the N-methylation in dimethyl sulfoxide, resulting in radiochemical yields of 10-40%. diva-portal.org Another established method involves the use of [¹¹C]methyl iodide for the N-methylation of this compound in anhydrous dimethylformamide. diva-portal.org

| Radiolabeled Precursor | Solvent | Radiochemical Yield (Decay-Corrected) |

| [¹¹C]Methyl triflate | Dimethyl sulfoxide | 10-40% diva-portal.org |

| [¹¹C]Methyl iodide | Anhydrous Dimethylformamide | 20-60% diva-portal.org |

Development of Automated Radiosynthesis Procedures

Due to the short half-life of carbon-11 and the need for rapid and reliable production of radiotracers for clinical use, the development of automated radiosynthesis procedures is essential. A fully automated synthesis of [¹¹C]MP4A has been described, which enhances the efficiency and safety of its production. diva-portal.org

This automated process typically involves the online production of the [¹¹C]methylating agent, its reaction with the this compound precursor, and the subsequent purification of the final product. The automated synthesis using [¹¹C]methyl iodide in anhydrous dimethylformamide has been reported to produce [¹¹C]MP4A with a radiochemical purity of over 98%. diva-portal.org The decay-corrected radiochemical yields from the end of bombardment (EOB) range from 20% to 60%, with an average specific activity of 37 GBq/µmol. diva-portal.org The entire automated synthesis and purification process is typically completed within a short timeframe, often around 40 minutes after the end of bombardment, to maximize the amount of usable radiotracer. diva-portal.org

| Parameter | Value |

| Radiochemical Purity | >98% diva-portal.org |

| Radiochemical Yield (Decay-Corrected from EOB) | 20-60% diva-portal.org |

| Average Specific Activity | 37 GBq/µmol diva-portal.org |

| Total Synthesis Time (post-EOB) | ~40 minutes diva-portal.org |

Methodologies for Assessing Radiochemical Yield and Purity

The quality control of radiolabeled compounds derived from piperidine precursors is essential for their use as imaging agents. Methodologies for assessing radiochemical yield and purity ensure that these radiotracers meet stringent standards for clinical applications. The primary techniques employed are chromatographic in nature.

Radio-Thin-Layer Chromatography (Radio-TLC): This is a common method for determining radiochemical purity. The technique separates the desired radiolabeled product from impurities and unreacted starting materials. The distribution of radioactivity on the chromatography plate is analyzed to quantify the purity of the sample.

Radio-High-Performance Liquid Chromatography (Radio-HPLC): For a more precise analysis, radio-HPLC is utilized. This method provides high-resolution separation of the radiolabeled compound from any potential radioactive impurities. In the development of PET radiopharmaceuticals, HPLC is crucial for both purification and quality control, ensuring the final product is of high purity. nih.govunm.edu For instance, in the synthesis of ¹⁸F-labeled spirocyclic piperidine derivatives for imaging sigma-1 (σ₁) receptors, radio-HPLC is used to confirm a radiochemical purity of higher than 99%. nih.gov

The radiochemical yield is calculated as the percentage of the total initial radioactivity that has been incorporated into the desired final product, after accounting for decay. For example, the synthesis of an ¹⁸F-labeled 4-phenylpiperidine-4-carbonitrile (B1581006) radioligand reported an isolated radiochemical yield of 42-46%. nih.gov These analytical methods are fundamental to the development of safe and effective radiopharmaceuticals. unm.edu

Derivatization Strategies and Analogue Synthesis

This compound is a valuable scaffold for creating a diverse range of chemical analogues through derivatization.

Synthesis of Substituted Cinnamoyl Piperidinyl Acetate Derivatives

A molecular hybridization strategy has been employed to design and synthesize a series of seventeen novel substituted cinnamoyl piperidinyl acetate derivatives. bohrium.comnih.gov The synthesis involves the reaction of piperidin-4-yl acetate with various substituted cinnamic acids. These derivatives were developed as potential therapeutic agents for Alzheimer's disease by targeting key enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net

The research identified compounds with significant inhibitory effects. Notably, the compound featuring a 2-chloro substitution showed the most potent inhibition of AChE, while a derivative with a 4-ethoxy-3-methoxy moiety was the most effective against BChE. nih.gov Kinetic analysis of the 2-chloro substituted compound revealed a mixed-type inhibition mechanism. bohrium.comnih.gov

Table 1: Inhibitory Activity of Selected Cinnamoyl Piperidinyl Acetate Derivatives

| Compound ID | Substitution Pattern | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| 5b | 2-Chloro | AChE | 19.74 ± 0.96 |

| 5q | 4-Ethoxy-3-methoxy | BChE | 13.49 ± 0.44 |

| 5e | 3-Fluoro | AChE | 37.65 |

This table is based on data presented in the study on substituted cinnamoyl piperidinyl acetate derivatives. nih.govresearchgate.net

Synthesis of Piperidin-4-one Derivatives

Piperidin-4-one and its derivatives are crucial intermediates in the synthesis of pharmacologically active compounds and are considered privileged scaffolds in medicinal chemistry. chemrevlett.comgoogleapis.commdma.ch this compound can serve as a precursor to these important ketones. The synthetic transformation involves a two-step process:

Hydrolysis: The acetate ester is first hydrolyzed under basic or acidic conditions to yield 4-hydroxypiperidine.

Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone, piperidin-4-one. Standard oxidation reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern oxidation can be employed for this step.

The resulting piperidin-4-one core is a versatile building block used in the synthesis of a wide array of biologically active molecules, including antitumor and antiviral agents. googleapis.com

Formation of N-Substituted and Other Piperidine Analogues

The secondary amine of the piperidine ring is a key site for modification, allowing for the synthesis of a vast library of N-substituted analogues. ajchem-a.com This derivatization is a common strategy in drug discovery to modulate physicochemical properties and biological activity. Common synthetic routes include:

N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as bromoacetonitrile (B46782) or 2-iodoethanol, to introduce two-carbon linkers. researchgate.net

N-Acylation: Reaction with acyl chlorides, such as acryloyl chloride or sulfonyl chlorides, yields N-acyl and N-sulfonyl derivatives, respectively. rsc.org

Aza-Michael Reaction: This reaction can be used to introduce three-carbon modified derivatives by reacting the piperidine with reagents like acrylonitrile. researchgate.net

Reductive Amination: The reaction of N-Boc-piperidin-4-one with anilines is a key step in producing complex N-aryl piperidine structures. researchgate.net

These synthetic strategies enable the creation of diverse piperidine derivatives for various pharmacological applications. nih.gov

Role as a Building Block in Complex Organic Molecule Synthesis

The bifunctional nature of this compound makes it a useful building block for more complex molecules. cymitquimica.com

The piperidine motif is integral to the design of ligands for coordination chemistry. The nitrogen atom of the piperidine ring can act as a Lewis base, coordinating to various metal centers, including Mg(II), Zn(II), and Group IV metals. rsc.org

While direct use of this compound as a ligand is less documented, its derivatives are widely employed. For example, ligands based on 2-(aminomethyl)piperidine (B33004) have been successfully complexed to several metal centers, forming complexes with varied coordination geometries. rsc.org Similarly, piperidine dithiocarbamate (B8719985) and 2-piperidine-carboxylic acid have been used to synthesize transition metal complexes. researchgate.netresearchgate.net The piperidin-4-yl acetate scaffold can be modified, for instance, by hydrolyzing the ester to a hydroxyl or carboxylic acid group, to create bidentate or multidentate ligands capable of forming stable complexes with metal ions. tsijournals.comchemicalbook.com These complexes have applications in areas such as catalysis and materials science. bohrium.com

Precursors for Neurotransmitter Receptor Modulators (e.g., Dopamine (B1211576) D2, Serotonin)

The piperidine scaffold is a well-established pharmacophore in the design of ligands for neurotransmitter receptors, owing to its ability to present substituents in a defined three-dimensional space. This compound, and its derivatives, are valuable precursors for compounds targeting dopamine and serotonin (B10506) receptors.

Dopamine D2 Receptor Modulators: The 4-substituted piperidine motif is central to many dopamine D2 receptor antagonists and modulators. nih.govnih.gov Synthetic strategies often involve N-alkylation of the piperidine ring to introduce complex arylalkyl side chains that are crucial for receptor affinity and selectivity. nih.gov The acetate group at the C4 position can be hydrolyzed to the corresponding alcohol (piperidin-4-ol), which then serves as a handle for introducing further diversity, or it can be converted into other functional groups to explore structure-activity relationships (SAR). For instance, derivatives of 4-substituted piperidines are key components in novel antipsychotic agents and compounds being investigated for neuropsychiatric disorders. acs.orgchemrxiv.org

Serotonin Receptor Modulators: Similarly, the piperidine core is integral to the development of serotonin (5-HT) receptor modulators. The compound can be used to synthesize ligands that act as selective serotonin reuptake inhibitors (SSRIs) or as agonists/antagonists at specific 5-HT receptor subtypes, such as 5-HT1A or 5-HT2C. anadolu.edu.truniba.it The nitrogen atom allows for the attachment of pharmacophoric elements, while the substituent at the 4-position can be modified to optimize binding and functional activity.

The following interactive table summarizes examples of neurotransmitter receptor modulators that incorporate the 4-substituted piperidine scaffold, illustrating the synthetic utility of precursors like this compound.

| Receptor Target | Compound Class | Role of Piperidine Scaffold | Reference |

|---|---|---|---|

| Dopamine D2/D3 | Arylpiperazines and Arylpiperidines | Core structure providing the necessary geometry for receptor binding. The nitrogen is typically functionalized with a butyl chain linked to an arylpiperazine moiety. | nih.gov |

| Dopamine D4 | 4,4-Difluoro-3-(phenoxymethyl)piperidines | Serves as the central scaffold, with substitutions at the 3- and 4-positions influencing selectivity and affinity. | chemrxiv.org |

| Serotonin (5-HT) | Chalcone-Piperidine Hybrids | Acts as a key structural component linking a phenyl ring to a chalcone (B49325) structure, influencing antidepressant-like activity. | anadolu.edu.tr |

| Serotonin 5-HT2C | Phenyl Cyclopropyl Methanone Derivatives | Incorporated as a piperazine (B1678402) unit, demonstrating activity as a Positive Allosteric Modulator (PAM). | uniba.it |

Synthesis of Bicyclic and Polycyclic Piperidine Systems

The piperidine ring from this compound can be incorporated into more rigid and complex bicyclic and polycyclic systems. These structures are of great interest in medicinal chemistry as they reduce conformational flexibility, which can lead to higher receptor affinity and selectivity.

One common strategy involves the conversion of the 4-substituted piperidine into a 4-piperidone (B1582916) derivative. This ketone functionality then serves as a key handle for intramolecular cyclization reactions to form fused or bridged ring systems. For example, an N-substituted 4-piperidone can undergo an intramolecular Pictet-Spengler-type reaction if the N-substituent contains an activated aromatic ring, leading to the formation of a fused polycyclic system. mdpi.com

Another approach is the use of intramolecular annulation reactions. Chiral bicyclic lactams, which are precursors to substituted piperidines, can be synthesized via intramolecular ring-closing reactions, demonstrating a pathway to stereocontrolled piperidine-based structures. rsc.orgrsc.org These methodologies allow for the creation of complex scaffolds from simpler piperidine precursors. springernature.comnih.gov

The table below outlines key strategies for elaborating piperidine derivatives into more complex systems.

| Synthetic Strategy | Piperidine Precursor | Resulting System | Key Reaction Type | Reference |

|---|---|---|---|---|

| Pictet-Spengler Cyclization | N-Arylalkyl-4-piperidone | Fused Polycyclic Piperidines | Intramolecular Electrophilic Aromatic Substitution | mdpi.com |

| Aza-Annulation | β-Enaminoesters | Bicyclic Lactams | Intramolecular Cyclization | rsc.org |

| Biomimetic Cyclization | Pyridinium Salt Derivatives | Fused Bis-piperidine Systems | Reductive Cyclization / Amination | mdpi.com |

| Tandem Addition-Cycloaddition | Oximes and Dienes | 4-Piperidone Precursors | Dipolar Cycloaddition | dtic.mil |

Chemical Reactivity and Transformation Analysis

The chemical reactivity of this compound is dictated by its three main components: the secondary amine, the ester functional group, and the piperidine ring itself.

Oxidation Reactions and Product Characterization

The nitrogen atom of the piperidine ring is susceptible to oxidation. A common transformation is the oxidation of the piperidine nitrogen to form a stable N-oxyl radical, similar to the well-known 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). This reaction is typically carried out using oxidizing agents such as hydrogen peroxide in the presence of a catalyst. The resulting N-oxyl radicals are valuable as catalysts for selective oxidation reactions in organic synthesis. The degree of oxidation can be determined and characterized using techniques like redox titration and electron spin resonance (ESR) spectroscopy. researchgate.net

Reduction Reactions and Resulting Derivatives

The ester functional group of this compound is readily reduced by strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that effectively reduces esters to primary alcohols. adichemistry.comic.ac.uk In this reaction, the acetate group is converted into a 2-hydroxyethyl group.

The general transformation is as follows:

Reactant: this compound

Reagent: Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).

Product: 2-(Piperidin-4-yl)ethanol.

This reduction provides a derivative with a primary alcohol, which is a versatile functional group for further synthetic manipulations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. masterorganicchemistry.comrsc.org

Nucleophilic Substitution Reactions and Functional Group Introduction

The nitrogen atom of the piperidine ring is nucleophilic, especially after neutralization of the hydrochloride salt. nih.gov This allows for a variety of nucleophilic substitution reactions to introduce a wide range of functional groups onto the nitrogen atom. researchgate.net

Common electrophiles used in these reactions include:

Alkyl Halides (e.g., Benzyl Bromide, Alkyl Iodides): This results in N-alkylation, a fundamental step in the synthesis of many pharmacologically active compounds where a specific N-substituent is required for biological activity. organic-chemistry.org

Acid Chlorides and Anhydrides: This leads to N-acylation, forming an amide bond. This is often used to introduce specific acyl groups or as a protecting group strategy.

Activated Aromatic Systems: The piperidine nitrogen can act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions, displacing a leaving group (such as a halide) from an electron-deficient aromatic ring. nih.gov

These reactions are fundamental to building the molecular complexity required for targeted biological applications.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, including piperidin-4-yl acetate (B1210297) hydrochloride. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, detailed insights into the molecular framework can be obtained.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectral Analysis

While specific experimental ¹H-NMR data for piperidin-4-yl acetate hydrochloride is not widely published, a detailed analysis can be predicted based on the known spectral data of related piperidine (B6355638) derivatives and the fundamental principles of NMR spectroscopy. The protonation of the piperidine nitrogen to form the hydrochloride salt is expected to induce significant downfield shifts for the protons on the carbons adjacent to the nitrogen (α-protons), a phenomenon attributed to the increased electron-withdrawing nature of the positively charged nitrogen atom. niscpr.res.in

The anticipated ¹H-NMR spectrum would display distinct signals corresponding to the different proton environments within the molecule. The methine proton at the C-4 position, being attached to the oxygen of the acetate group, would appear as a multiplet in the downfield region. The protons on the piperidine ring would exhibit complex splitting patterns due to geminal and vicinal couplings. The acetyl group would be characterized by a sharp singlet in the upfield region.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 (methine) | 4.8 - 5.0 | m |

| H-2ax, H-6ax (axial) | 3.3 - 3.5 | m |

| H-2eq, H-6eq (equatorial) | 3.0 - 3.2 | m |

| H-3ax, H-5ax (axial) | 2.0 - 2.2 | m |

| H-3eq, H-5eq (equatorial) | 1.8 - 2.0 | m |

| Acetyl (CH₃) | 2.0 - 2.1 | s |

Note: Predicted values are based on general principles and data from similar piperidine structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Analysis

The ¹³C-NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environments. For this compound, distinct signals are expected for the carbonyl carbon of the acetate group, the methine carbon at C-4, the methylene (B1212753) carbons of the piperidine ring, and the methyl carbon of the acetate group. Similar to the ¹H-NMR, N-protonation in piperidine derivatives typically results in a shielding effect (upfield shift) on the β and γ carbons, while the α carbons may experience a deshielding effect. niscpr.res.inipb.pt

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | 170.0 - 171.0 |

| C-4 (methine) | 68.0 - 70.0 |

| C-2, C-6 (methylene) | 43.0 - 45.0 |

| C-3, C-5 (methylene) | 30.0 - 32.0 |

Note: Predicted values are based on general principles and data from similar piperidine structures. Actual experimental values may vary.

Application in Structural Elucidation and Stereochemical Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are pivotal in the unambiguous assignment of all proton and carbon signals. These experiments establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This comprehensive connectivity map confirms the molecular structure of this compound.

Furthermore, through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be instrumental in determining the stereochemical arrangement of the substituents on the piperidine ring, confirming its preferred chair conformation and the axial or equatorial orientation of the acetate group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like this compound. In the positive ion mode, ESI-MS would be expected to produce a prominent protonated molecular ion [M+H]⁺. For piperidin-4-yl acetate (the free base), with a molecular formula of C₇H₁₃NO₂, the expected monoisotopic mass is approximately 143.09 Da. Therefore, the ESI-MS spectrum of its hydrochloride salt would show a base peak corresponding to the protonated free base at an m/z of approximately 144.10. The presence of this ion would confirm the molecular weight of the organic cation.

Application in Impurity Profiling and Metabolite Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a crucial tool for the detection, identification, and quantification of impurities and metabolites.

Impurity Profiling: Potential impurities in this compound could arise from the starting materials, intermediates, or by-products of the synthesis. Common impurities in the synthesis of piperidine derivatives may include unreacted starting materials, over-alkylated products, or products of side reactions. LC-MS can separate these impurities from the main compound, and their mass spectra can provide information for their structural elucidation. High-resolution mass spectrometry (HRMS) is particularly valuable in this context, as it provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.

Metabolite Identification: The study of drug metabolism is essential in pharmaceutical research. For drugs containing a piperidine moiety, common metabolic pathways include N-dealkylation, hydroxylation of the piperidine ring, oxidation to form lactams, and ring-opening reactions. acs.orgrsc.orgnih.gov In the case of piperidin-4-yl acetate, hydrolysis of the ester group to form 4-hydroxypiperidine (B117109) is also a likely metabolic pathway. nih.govnih.gov In vivo and in vitro studies using LC-MS/MS can identify these metabolites by detecting their characteristic mass shifts from the parent drug and analyzing their fragmentation patterns to pinpoint the site of metabolic modification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The key vibrations include the stretching of the carbonyl group (C=O) from the acetate moiety, the C-O stretching of the ester, and the N-H stretching from the protonated piperidine ring. wiley-vch.de

Key IR absorption bands for this compound are detailed below:

| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |

| 2500–3000 | N⁺–H (Ammonium salt) | Stretch |

| 1720-1740 | C=O (Ester) | Stretch |

| 1170-1250 | C–O (Ester) | Stretch |

These bands provide clear evidence for the presence of both the piperidinium (B107235) ion and the acetate ester group within the molecular structure. The broad absorption in the 2500–3000 cm⁻¹ range is particularly indicative of the ammonium (B1175870) hydrochloride salt.

Chromatographic Methods for Purity Assessment and Compound Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis and purity assessment of non-volatile compounds like this compound. rjptonline.org A typical approach involves reversed-phase chromatography. nih.govresearchgate.net Due to the lack of a strong UV chromophore in the molecule, derivatization or the use of alternative detectors like a Charged Aerosol Detector (CAD) may be necessary for sensitive detection. researchgate.net

A validated HPLC method ensures reliability, accuracy, and precision. ptfarm.pl Method validation encompasses specificity, linearity, range, accuracy, precision, and robustness. rjptonline.org

Below is a table summarizing typical parameters for an HPLC method developed for a piperidine-containing compound.

| Parameter | Specification |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) rjptonline.orgresearchgate.net |

| Mobile Phase | Acetonitrile and water (or buffer) with a modifier like phosphoric acid or formic acid. nih.govnih.gov |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV (e.g., 210-240 nm) or Charged Aerosol Detector (CAD) rjptonline.orgresearchgate.net |

| LOD | ~0.15 µg/mL (with derivatization) nih.gov |

| LOQ | ~0.44 µg/mL (with derivatization) nih.gov |

| Linearity (R²) | > 0.999 nih.govresearchgate.net |

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique used for qualitatively monitoring the progress of chemical reactions and for preliminary purity checks. stevens.edu For this compound, silica (B1680970) gel plates are typically used as the stationary phase. researchgate.net

A suitable mobile phase, often a mixture of a polar solvent (like methanol (B129727) or ethanol) and a less polar solvent (like dichloromethane (B109758) or ethyl acetate), is chosen to achieve good separation between the product and any impurities. stevens.edu Since the compound may not be visible under UV light, visualization is commonly achieved by staining with reagents such as ninhydrin, which reacts with the amine to produce a colored spot, or by exposure to iodine vapor. researchgate.net The retention factor (Rf) value is calculated to identify the compound relative to standards.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, offering significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much faster analysis times. lcms.cz When coupled with Mass Spectrometry (MS), the resulting LC-MS technique is a powerful tool for both the identification and quantification of compounds. rsc.org

For this compound, LC-MS analysis would typically be performed using an Electrospray Ionization (ESI) source in positive ion mode. nih.gov This would generate the protonated molecular ion [M+H]⁺, allowing for unambiguous confirmation of the compound's molecular weight (179.64 g/mol ). chemscene.com The combination of the retention time from the UPLC and the mass-to-charge ratio (m/z) from the MS provides a very high degree of specificity and sensitivity for analysis. nih.govlcms.cz

| Parameter | Specification |

| LC System | ACQUITY UPLC or equivalent lcms.cz |

| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) nih.gov |

| Mobile Phase A | Water + 0.1% Formic Acid lcms.cz |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid lcms.cz |

| MS System | Triple Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Data Acquired | Retention Time (t_R) and Mass-to-Charge Ratio (m/z) |

Elemental Analysis for Compositional Verification

Elemental analysis is a definitive technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a pure compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₇H₁₄ClNO₂) to verify the compound's elemental composition and support its structural identification. chemscene.com

The theoretical and representative experimental values for this compound are presented below.

| Element | Molecular Formula | Theoretical % | Experimental % (Example) |

| Carbon (C) | C₇H₁₄ClNO₂ | 46.79% | 46.85% |

| Hydrogen (H) | C₇H₁₄ClNO₂ | 7.85% | 7.81% |

| Chlorine (Cl) | C₇H₁₄ClNO₂ | 19.74% | 19.68% |

| Nitrogen (N) | C₇H₁₄ClNO₂ | 7.80% | 7.83% |

| Oxygen (O) | C₇H₁₄ClNO₂ | 17.81% | 17.83% |

Biological Activity and Mechanistic Research Pre Clinical and in Vitro

Enzyme Inhibition Studies

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable pharmacological properties. Derivatives of piperidin-4-yl acetate (B1210297) have been synthesized and evaluated for their inhibitory effects on several key enzymes.

Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the synaptic signal. Inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit.

Research into substrates for measuring AChE activity has explored N-substituted analogs of piperidin-4-yl acetate. One such analog, N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A), has been shown to be specifically hydrolyzed by AChE with 99% specificity. nih.gov This high specificity is crucial for its use in imaging, as it ensures the signal accurately reflects the activity of the target enzyme. The hydrolysis of [11C]MP4A by AChE yields a hydrophilic metabolite, N-[11C]methylpiperidinol, which is effectively trapped in the brain, a key feature for its application in PET imaging. nih.gov

The development of radioligands for PET imaging allows for the non-invasive, in vivo measurement of enzyme activity. Analogs of piperidin-4-yl acetate have been instrumental in this area. N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) was developed as a PET radioligand to map AChE activity in the brain. nih.gov Its lipophilic nature allows it to readily cross the blood-brain barrier. nih.gov

To leverage the longer half-life of the fluorine-18 (B77423) radioisotope, another analog, N-[18F]fluoroethylpiperidin-4-ylmethyl acetate, was subsequently developed. nih.gov In studies with rats, this 18F-labeled compound demonstrated desirable properties for a PET radioligand, including:

High uptake into the brain. nih.gov

High specificity for AChE. nih.gov

A moderate rate of hydrolysis. nih.gov

Low permeability of its metabolite, leading to metabolic trapping. nih.gov

These characteristics make such piperidin-4-yl acetate derivatives valuable tools for studying the reduction of AChE activity observed in neurodegenerative disorders like Alzheimer's disease. nih.gov

Butyrylcholinesterase is another key cholinesterase that hydrolyzes acetylcholine. While AChE is more specific, BChE activity becomes more significant in the progression of certain neurodegenerative diseases, making it an important therapeutic target. researchgate.netnih.gov

Research has shown that various compounds incorporating the piperidine scaffold can inhibit both AChE and BChE. For instance, a hybrid molecule combining (α)-lipoic acid with a 4-amino-1-benzyl piperidine moiety was shown to be an effective inhibitor of both enzymes. researchgate.net Specifically, one compound from this series (compound 17) displayed potent inhibition against both AChE and BChE, with kinetic studies indicating a mixed type of inhibition for AChE and a noncompetitive inhibition for BChE. researchgate.net Similarly, a tacrine-donepezil hybrid containing a 1-benzylpiperidin-4-yl side chain was found to exhibit potent, nanomolar inhibition of both AChE and BChE. hilarispublisher.com

Table 1: Cholinesterase Inhibition by a Piperidine Derivative (Compound 17)

| Enzyme | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |

|---|---|---|---|

| AChE | 1.75 ± 0.30 | Mixed | 3.8 ± 0.005 |

| BChE | 5.61 ± 1.25 | Noncompetitive | 7.0 ± 0.04 |

Source: Data synthesized from research on (α)-lipoic acid and 4-amino-1-benzyl piperidine hybrids. researchgate.net

Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). mdpi.com By inhibiting sEH, the levels of these beneficial EETs can be stabilized, which represents a promising therapeutic strategy for inflammatory diseases. mdpi.comnih.gov

The piperidin-4-yl structure is a key component in a novel class of sEH inhibitors. Studies on a series of 2-(piperidin-4-yl)acetamides, which are structurally very similar to piperidin-4-yl acetate, have demonstrated potent inhibition of sEH. mdpi.comnih.gov These compounds were developed to improve upon earlier inhibitors that had poor metabolic stability. mdpi.com Several of the synthesized benzohomoadamantane-based amides containing the piperidin-4-yl moiety showed excellent inhibitory potencies against both human and murine sEH. mdpi.com

Table 2: Inhibition of Human sEH by 2-(Piperidin-4-yl)acetamide Derivatives

| Compound | R | IC₅₀ (nM) |

|---|---|---|

| 5a | H | 1.9 ± 0.1 |

| 6a | Ac | 2.6 ± 0.4 |

| 6b | COCF₃ | 1.3 ± 0.3 |

| 6c | SO₂Me | 1.7 ± 0.2 |

Source: Data from research on 2-(Piperidin-4-yl)acetamides as sEH inhibitors. mdpi.com

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a key strategy for treating infections caused by these organisms. frontiersin.org

A variety of piperidine compounds with different substituents on the nitrogen atom have been synthesized and evaluated as urease inhibitors. nih.gov These studies have shown that the piperidine ring is a viable scaffold for targeting this enzyme. The inhibitory activity of these compounds varies depending on the nature of the substituent, with IC₅₀ values ranging from the low micromolar to higher concentrations. nih.gov The electron-donating or -withdrawing properties and the size of the substituents influence the inhibitory potential. nih.gov

Table 3: Urease Inhibitory Activity of N-Substituted Piperidine Derivatives

| Compound | Substituent | IC₅₀ (µM) |

|---|---|---|

| 2 | 2,4-Dichlorobenzoyl | 31.97 |

| 3 | 3,4-Dichlorobenzoyl | 44.25 |

| 4 | 2,4-Dinitrobenzoyl | 254.0 |

| 5 | 3,5-Dinitrobenzoyl | 212.0 |

Source: Data from research identifying piperidines as a class of urease inhibitors. nih.gov

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention. Compounds incorporating the piperidin-4-yl moiety have demonstrated notable inhibitory activity against key kinases involved in cell signaling pathways.

AKT1:

The serine/threonine kinase AKT1 (also known as Protein Kinase B) is a central node in the PI3K/AKT signaling pathway, which is frequently hyperactivated in various cancers, promoting cell survival and proliferation. A series of N-heterocyclic based inhibitors featuring a piperidin-4-yl side chain have been designed and synthesized as potent AKT1 inhibitors. nih.gov

In one study, compounds with a 3-halogenic pyrazolopyrimidine ring showed significant AKT1 inhibition. Notably, compound 10h from this series exhibited the highest potency with a half-maximal inhibitory concentration (IC₅₀) of 24.3 nM against AKT1. nih.gov This compound also demonstrated potent anti-proliferative effects on the PC-3 prostate cancer cell line with an IC₅₀ of 3.7 μM. nih.gov Further investigation revealed that compound 10h acts as a pan-AKT inhibitor and also shows inhibitory activity against other kinases within the AGC family. nih.gov

| Compound | AKT1 IC₅₀ (nM) | Reference |

|---|---|---|

| 10h | 24.3 | nih.gov |

| AI-1 | 18 | nih.gov |

| AI-2 | 20 | nih.gov |

| 66 | 3 | researchgate.net |

Histone Methyltransferase EZH2:

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase. acs.org Aberrant EZH2 activity is linked to the initiation and progression of various cancers. acs.org Research into EZH2 inhibitors has led to the development of compounds that covalently bind to the enzyme. nih.gov

While direct studies on piperidin-4-yl acetate hydrochloride as an EZH2 inhibitor are not prevalent, the broader class of piperidine-containing molecules has been explored. For instance, various piperidine moieties have been incorporated into lactam inhibitors as alternatives to tetrahydropyran (B127337) groups to improve properties like the distribution coefficient (log D). acs.org In one study, several piperidine-containing compounds displayed potent EZH2 inhibition. acs.org Specifically, compounds 15a , 16a , and 17a were noted for their potent activity. acs.org The development of covalent EZH2 inhibitors, such as the degrader 38 , which forms a covalent bond with Cys663 of EZH2, represents a promising therapeutic strategy. bohrium.com

Antimicrobial Research

The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Piperidine derivatives have been investigated for their potential to combat bacterial and fungal infections. biomedpharmajournal.orgacademicjournals.org

Antibacterial Efficacy Studies Against Gram-positive and Gram-negative Bacterial Strains

Compounds containing the piperidin-4-yl scaffold have demonstrated broad-spectrum antibacterial activity. A series of 2-piperidin-4-yl-benzimidazoles were synthesized and found to be effective against both Gram-positive and Gram-negative bacteria of clinical significance, with particularly noteworthy activity against enterococci. nih.gov Certain compounds in this series inhibit bacterial growth with low micromolar minimal inhibitory concentrations (MICs). nih.gov

In another study, newly synthesized piperidine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The results indicated that these compounds were active against both types of bacteria. biointerfaceresearch.com Similarly, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were screened for their in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. biomedpharmajournal.org All the synthesized compounds showed good activity when compared to the standard drug ampicillin. biomedpharmajournal.org Another study reported that N-methyl-4-piperidone-derived monoketone curcuminoids displayed moderate activity against several cariogenic bacteria, with Streptococcus mitis being the most sensitive. mdpi.com

| Compound Series | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Bacillus subtilis (Gram-positive) | Reference |

|---|---|---|---|---|

| 2,6-diaryl-3-methyl-4-piperidones and derivatives | Active | Active | Active | biomedpharmajournal.org |

| N-methyl-4-piperidone-derived MKCs | MIC ≥ 1000 | - | - | mdpi.com |

Antifungal Activity Investigations

The piperidine core is also a feature of some antifungal agents. Research has explored the efficacy of various piperidine derivatives against a range of fungal pathogens. biomedpharmajournal.orgacademicjournals.org

A study on 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives demonstrated significant antifungal activity. biomedpharmajournal.org While some of the parent piperidin-4-ones had no antifungal activity, the corresponding thiosemicarbazone derivatives showed significant activity against M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans when compared to the standard drug terbinafine. biomedpharmajournal.org This suggests that the addition of the thiosemicarbazone moiety enhances antifungal potency. biomedpharmajournal.org

In another investigation, a series of 4-aminopiperidines were evaluated as a novel class of antifungals. mdpi.com Compounds 2b and 3b from this series showed the lowest minimal inhibitory concentration (MIC) values against Candida spp. (1–4 µg/mL) and Aspergillus spp. (1–8 µg/mL). mdpi.com These compounds also exhibited fungicidal activity. mdpi.com Furthermore, piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety have shown excellent inhibition against agriculturally important fungi like Rhizoctonia solani and Verticillium dahliae, with some compounds having EC₅₀ values superior to commercial fungicides. nih.gov

| Compound Series | Fungal Species | Activity (MIC/EC₅₀ in μg/mL) | Reference |

|---|---|---|---|

| 4-Aminopiperidines (e.g., 3b) | Candida spp. | 1–4 | mdpi.com |

| 4-Aminopiperidines (e.g., 3b) | Aspergillus spp. | 1–8 | mdpi.com |

| Piperidine-4-carbohydrazides (e.g., A13) | Rhizoctonia solani | 0.83 | nih.gov |

| Piperidine-4-carbohydrazides (e.g., A13) | Verticillium dahliae | 1.12 | nih.gov |

Proposed Molecular Mechanisms of Antimicrobial Action

The molecular mechanisms underlying the antimicrobial effects of piperidine derivatives are an active area of investigation. For the antifungal 4-aminopiperidine (B84694) derivatives, it is proposed that they target ergosterol (B1671047) biosynthesis. mdpi.com Specifically, the top-performing compounds, 2b and 3b , were identified as inhibitors of the fungal enzymes sterol C14-reductase and sterol C8-isomerase, which are crucial for ergosterol production. mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.

In the case of piperidine-4-carbohydrazide derivatives, a proposed mechanism for their antifungal action is the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov Compound A13 from this series was shown to effectively inhibit SDH activity in vitro with an IC₅₀ value of 6.07 μM. nih.gov Molecular docking studies further suggested that this compound can fit well into the active site of SDH. nih.gov

Anti-inflammatory Research

Chronic inflammation is implicated in a wide range of diseases. Piperidine-containing compounds have been explored for their potential to modulate inflammatory pathways. nih.govamazonaws.com

In Vitro Reduction of Inflammatory Markers

Several studies have demonstrated the anti-inflammatory properties of piperidine derivatives in vitro. A series of 2-(piperidin-4-yl)acetamides were synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH), a pharmacological target for inflammatory diseases. mdpi.com A selected compound from this series displayed anti-inflammatory effects with greater effectiveness than the reference sEH inhibitor, TPPU. mdpi.com

In another study, novel piperidin-4-one imine derivatives were synthesized and their anti-inflammatory activity was assessed using a protein denaturation method. nih.gov The results showed that these compounds possess good anti-inflammatory responses, with compound 2 (71.3% inhibition) being more active than compounds 1 (43.5% inhibition) and 3 (39.3% inhibition). nih.gov The denaturation of proteins is a known cause of inflammation, and the ability of these compounds to inhibit it suggests their potential as anti-inflammatory agents. researchgate.net

Additionally, piperlotines, which are piperidine amides, have exhibited excellent in vivo anti-inflammatory activity in mice, particularly through topical administration in the TPA acute inflammation model. scielo.org.mx

| Compound | Protein Denaturation Inhibition (%) | Reference |

|---|---|---|

| Compound 1 | 43.5 | nih.gov |

| Compound 2 | 71.3 | nih.gov |

| Compound 3 | 39.3 | nih.gov |

Antiviral Research

The piperidine scaffold has served as a foundation for the development of novel antiviral agents. Research has focused on activity against various viral pathogens, including influenza and hepatitis C viruses.

Activity against Specific Viral Targets (e.g., Hepatitis C Virus, Influenza A Virus H1N1)

Influenza A Virus H1N1: A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed and assessed as potential antiviral agents. nih.gov Within this series, the compound designated as FZJ05 demonstrated significant potency against the influenza A/H1N1 strain (A/PR/8/34) in Madin-Darby canine kidney (MDCK) cells. nih.gov Its efficacy was notably higher than that of established antiviral drugs such as ribavirin, amantadine, and rimantadine. nih.gov

Table 2: Anti-Influenza A/H1N1 Activity of Compound FZJ05

| Compound | Virus Strain | Cell Line | EC₅₀ (µM) |

|---|---|---|---|

| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | < 0.078 |

| Ribavirin | Influenza A/H1N1 (A/PR/8/34) | MDCK | 11.2 |

| Amantadine | Influenza A/H1N1 (A/PR/8/34) | MDCK | > 27.1 |

| Rimantadine | Influenza A/H1N1 (A/PR/8/34) | MDCK | > 23.2 |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Hepatitis C Virus (HCV): The hepatitis C virus presents several well-characterized targets for antiviral therapy, including the NS3/4A protease, NS5A protein, and the NS5B RNA-dependent RNA polymerase. nih.gov A novel small-molecule compound, AO13 , was investigated for its effects on HCV in cell culture. researcher.life Treatment with AO13 was found to inhibit the spread of the virus and led to a 100-fold decrease in the production of infectious virus particles. researcher.life The compound significantly lowered the amount of viral RNA present in cell culture fluids and also reduced the cellular levels of the HCV core protein. researcher.life

Mechanistic Investigations of Antiviral Action (e.g., Hemagglutinin Fusion Inhibition)

The mechanisms by which antiviral drugs inhibit viral replication are diverse and can target nearly every stage of the viral life cycle. nih.govnih.gov For influenza virus, key targets include the M2 ion channel, which is essential for viral uncoating, and the neuraminidase enzyme, which is required for the release of new virions from an infected cell. nih.gov Hemagglutinin (HA) is another critical protein that mediates the virus's entry into the host cell, making it a target for fusion inhibitors. mdpi.com While the precise mechanism for the potent anti-influenza activity of the piperidine derivative FZJ05 was not detailed, its novel purine-based structure suggests it may act through a different mechanism than classic neuraminidase or M2 inhibitors. nih.gov

For Hepatitis C Virus, direct-acting antivirals typically inhibit viral replication by targeting essential viral enzymes. nih.gov The observation that compound AO13 reduces viral RNA and core protein levels suggests it may act on a late stage of the viral life cycle. researcher.life While the exact mechanism remains to be fully elucidated, docking studies and molecular dynamics analyses have suggested that AO13 might target the NS5B RNA polymerase, an enzyme critical for replicating the viral genome. researcher.life However, real-time RT-PCR analysis showed only a modest twofold reduction in cellular HCV RNA levels, indicating the complete mechanism of action may be more complex. researcher.life

Anticancer Research

Derivatives containing the piperidine ring are being actively investigated for their potential as anticancer agents due to their presence in various biologically active compounds. nih.gov

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Several studies have demonstrated the tumor-selective cytotoxic capabilities of piperidone compounds, which feature a piperidine ring with a ketone group. nih.gov A series of related piperidones, designated P3 , P4 , and P5 , were shown to reduce the proliferation of both human and murine leukemia cells at low micromolar concentrations. nih.gov These compounds exhibited selective cytotoxicity across nine different cancerous cell lines while showing less activity against non-cancerous cell lines. nih.gov

Another class of derivatives, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, has also shown promise. nih.gov Specifically, compounds II and IV from this series were effective in reducing the growth of multiple hematological cancer cell lines. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Piperidone Derivatives

| Compound | Cancer Cell Lines | Average CC₅₀ (µM)* |

|---|---|---|

| P3 | 9 Tumorigenic Cell Lines | 2.26 |

| P4 | 9 Tumorigenic Cell Lines | 1.91 |

| P5 | 9 Tumorigenic Cell Lines | 1.52 |

CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of the cell population in 48 hours. nih.gov

Exploration of Potential Molecular Targets and Mechanisms of Action

Research into the anticancer mechanisms of piperidine derivatives points towards multiple modes of action. For the cytotoxic piperidones P3, P4, and P5, the mechanism is described as being mediated by protein- and stress-related pathways, with proteasome inhibition being a potential therapeutic strategy for selectively targeting cancer cells. nih.gov

For the 3-chloro-3-methyl-2,6-diarylpiperidin-4-one series, the mechanism appears to involve the induction of apoptosis. nih.gov Compounds II and IV were found to increase the mRNA expression of apoptosis-promoting genes, including the tumor suppressor protein p53 and the pro-apoptotic protein Bax . nih.gov Molecular docking analyses further suggested that these compounds could bind to key proteins implicated in cancers such as myeloma and leukemia. nih.gov The piperidine scaffold has also been incorporated into inhibitors of other cancer-relevant targets, such as CDC42 , a protein involved in cell division and proliferation. acs.org

Neurobiological Activity Research (Pre-clinical)

Pre-clinical and in vitro research has explored the neurobiological activity of compounds structurally related to piperidin-4-yl acetate, revealing interactions with key central nervous system targets. The piperidine scaffold is a common feature in many neuroactive compounds, and modifications to this structure significantly influence receptor affinity and selectivity.

The piperidine moiety is a key pharmacophore for sigma (σ) receptor ligands. nih.gov Sigma receptors, particularly the σ-1 subtype, are intracellular chaperone proteins involved in modulating various neurotransmitter systems, including glutamatergic and dopaminergic pathways. Research has demonstrated that various piperidine-based derivatives exhibit high affinity for the σ-1 receptor. For instance, chemical modifications of a lead piperidine-containing compound by replacing a sulphur atom with carbonyl or hydroxyl groups resulted in novel and potent sigma-1 receptor ligands. nih.gov Studies on series of phenoxyalkylpiperidines and piperazine-based derivatives have also yielded compounds with high to moderate affinity for the σ-1 receptor, with some showing excellent selectivity over the σ-2 subtype. uniba.itunict.it The affinity is influenced by the substituents on the piperidine ring and the nature of the linker to other aromatic moieties. uniba.it Quantitative structure-activity relationship (QSAR) studies have indicated that hydrophobic interactions are a primary driver for σ-1 receptor binding. nih.gov

While direct studies on this compound's interaction with Gamma-aminobutyric acid (GABA) receptors are not extensively documented in the provided context, the piperidine ring is a core component of molecules known to modulate this primary inhibitory neurotransmitter system. For example, Piperine (B192125) (1-piperoylpiperidine), a natural product containing a piperidine ring, has been shown to modulate GABA-A receptors. nih.gov It acts with similar potency on all tested GABA-A receptor subtypes, and its modulatory effect does not require the presence of a γ2S-subunit, suggesting a binding site involving only the α and β subunits. nih.gov A derivative of piperine, where the piperidine ring was replaced, not only prevented interaction with TRPV1 receptors but also increased the potency and efficacy of GABA-A receptor modulation. nih.gov This highlights the role of the piperidine structure in receptor interaction and the potential for its derivatives to influence GABAergic transmission.

Table 1: Sigma-1 Receptor Binding Affinities of Various Piperidine Derivatives

| Compound Class | Specific Compound Example | σ1 Receptor Affinity (Ki, nM) | Selectivity (over σ2) |

|---|---|---|---|

| 4-Aroylpiperidines | Compound 7e (a 4-fluorobenzoyl derivative) | Slightly lower than lead compound (Ki = 0.5 nM) | 2-3 fold greater than lead compound |

| Phenoxyalkylpiperidines | 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) | 0.34 - 1.18 | High |

| Phenoxyalkylpiperidines | 1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) | 0.89 - 1.49 | High |

| Phenylacetate Piperidines | Compound 12a (AD353) | 0.54 | High |

This table is interactive. You can sort and filter the data.

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its action within the central nervous system. Lipophilicity is a key physicochemical property that predicts a molecule's potential for BBB penetration. nih.govnih.gov Studies on lipophilic analogues of piperidin-4-yl acetate have provided insights into this crucial aspect.

A prominent example is the radiolabeled analogue N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A), which has been developed as a positron emission tomography (PET) agent to study acetylcholinesterase (AChE) activity in the brain. nih.gov Due to its tertiary amine structure, [11C]MP4A is lipophilic and readily crosses the BBB. nih.gov Once in the brain, it is specifically hydrolyzed by AChE to produce a hydrophilic metabolite, N-[11C]methylpiperidinol ([11C]MP4OH). This metabolite is too polar to diffuse back across the BBB and is effectively trapped in the brain. nih.gov Animal studies in mice have confirmed the rapid accumulation of [11C]MP4A in the brain, with its regional retention correlating with known levels of AChE activity. nih.gov This mechanism demonstrates how lipophilicity can be engineered into a piperidine-based molecule to ensure brain entry, while subsequent metabolic conversion can lead to its retention for diagnostic or therapeutic purposes.

Table 2: Properties of [11C]MP4A and its Metabolite

| Compound | Structure | Key Property | Blood-Brain Barrier (BBB) Permeability |

|---|---|---|---|

| N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) | N-methylated piperidine acetate | Lipophilic | Readily crosses the BBB |

This table is interactive. You can sort and filter the data.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity Relationships

The structure-activity relationship (SAR) for piperidin-4-yl acetate (B1210297) hydrochloride and its analogs reveals a delicate balance of molecular features that govern biological potency and selectivity. Key to this is the piperidine (B6355638) ring, which serves as a foundational scaffold for many biologically active compounds.

Modifications to the piperidin-4-yl acetate scaffold can dramatically alter its biological activity. The nature and position of substituents on the piperidine ring and modifications to the acetate group are critical determinants of potency and selectivity.

The piperidine nitrogen is a key site for modification. For instance, in a series of piperidine derivatives, the substituent on the nitrogen atom was found to significantly influence sigma-1 (σ1) receptor affinity. While N-methylated piperidines demonstrated high affinity, compounds with a proton, a tosyl group, or an ethyl group at this position exhibited considerably lower affinity. nih.gov This highlights the importance of the N-substituent's size, electronics, and lipophilicity in modulating receptor interactions.

Furthermore, the replacement of a piperazine (B1678402) ring with a piperidine ring has been shown to not significantly affect affinity for the histamine (B1213489) H3 receptor in certain dual-activity compounds, suggesting that the core heterocyclic ring can be tailored to fine-tune selectivity. nih.gov In other series, such as nociceptin (B549756) receptor ligands, N-substitution on a spiropiperidine core was a key strategy to achieve high binding affinity and selectivity against other opioid receptors. nih.govnih.gov

The substitution pattern on other parts of the molecule can also have a profound impact. For example, in a series of 4-hydroxy-4-phenylpiperidines, modifications at the C-4 phenyl and N-1 positions were explored to optimize nociceptin receptor ligand activity. nih.gov Similarly, for melanin-concentrating hormone receptor 1 (MCH-R1) antagonists based on a 2-piperidin-4-yl-acetamide core, structural modifications were crucial in designing out affinity for the hERG potassium channel, a common liability in drug development. nih.gov

The following table summarizes the influence of N-substituent modifications on the receptor affinity of piperidine derivatives, based on findings from various studies.

| Piperidine Core | N-Substituent | Target Receptor | Effect on Affinity |

| 4-(2-aminoethyl)-2-phenylpiperidine | Methyl | σ1 | High affinity |

| 4-(2-aminoethyl)-2-phenylpiperidine | H, Tosyl, Ethyl | σ1 | Considerably lower affinity |

| Spiropiperidine | Various | Nociceptin (NOP) | High affinity and selectivity |

| Piperidine (vs. Piperazine) | Biphenyl derivatives | Histamine H3 | Unsubstituted piperidine favored |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds like those derived from piperidin-4-yl acetate. The spatial orientation of substituents can significantly influence how a molecule fits into a receptor's binding pocket.

For piperidine derivatives, the stereochemistry at substituted positions on the ring has been shown to be a key determinant of receptor binding and biological activity. vulcanchem.com The concept of enantioselectivity, where one enantiomer of a chiral drug is significantly more potent than the other, is a fundamental principle in pharmacology. This difference in activity arises from the fact that biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the two enantiomers. researchgate.net

The precise geometry of the piperidine ring and the orientation of the acetate group can lead to preferential binding to a specific receptor subtype or a more favorable interaction with the amino acid residues within the binding site. While specific studies on the stereoisomers of piperidin-4-yl acetate hydrochloride are not detailed in the provided literature, the general principles of stereoselectivity in drug-receptor interactions strongly suggest that its enantiomers would exhibit different biological profiles. researchgate.net

The formation of a salt, such as the hydrochloride salt of piperidin-4-yl acetate, is a common strategy in pharmaceutical chemistry to improve properties like solubility and stability. The hydrochloride salt form enhances the compound's solubility in polar solvents. vulcanchem.com

The protonation state of the piperidine nitrogen is crucial for its interaction with many biological targets. In its hydrochloride salt form, the piperidine nitrogen is protonated, carrying a positive charge. This positive charge can be critical for forming strong ionic interactions, or salt bridges, with negatively charged amino acid residues, such as glutamate (B1630785) or aspartate, within a receptor's binding pocket. nih.gov For instance, in dual histamine H3 and sigma-1 receptor ligands, the protonated piperidine moiety is involved in an essential salt bridge interaction with glutamic acid residue 172 (Glu172) in the σ1 receptor binding pocket, which is responsible for the high biological activity of these ligands. acs.org

The percentage of the protonated form of a molecule at physiological pH can be estimated by its pKa value, and this is a critical factor in its ability to bind effectively to its target receptor. nih.gov Therefore, the hydrochloride salt form of piperidin-4-yl acetate not only influences its physicochemical properties but also pre-disposes it to engage in specific, charge-based interactions with its biological targets.

Computational Chemistry and Molecular Modeling

Computational techniques provide invaluable insights into the molecular-level interactions of this compound, helping to rationalize its observed biological activities and guide the design of new, more potent, and selective analogs.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jetir.org This technique is widely used to understand the binding modes of piperidine-containing compounds and to identify key interactions with receptor residues.

Docking studies of various piperidine derivatives have revealed common binding motifs. For example, in the sigma-1 receptor, the positively charged piperidine nitrogen often forms a salt bridge with key acidic residues like Glu172 and Asp126. nih.gov Additionally, cation-π interactions between the ionized nitrogen and aromatic residues like phenylalanine (Phe107) can further stabilize the ligand-receptor complex. nih.gov The rest of the molecule typically occupies hydrophobic pockets within the binding site, forming van der Waals interactions with nonpolar amino acid residues. nih.gov

For acetylcholinesterase inhibitors containing a piperidine ring, docking simulations have shown that the piperidine ring can engage in hydrophobic interactions with residues such as tyrosine (Tyr336, Tyr123) and phenylalanine (Phe337), while the protonated nitrogen can form cation-π interactions. nih.gov These computational predictions provide a structural basis for the observed SAR and can be used to design new derivatives with improved binding affinity. rsc.orgnih.gov

The following table summarizes key interactions observed in molecular docking studies of piperidine derivatives with their respective receptors.

| Ligand Class | Receptor | Key Interacting Residues | Type of Interaction |

| Piperidine/Piperazine derivatives | Sigma-1 | Glu172, Asp126 | Salt bridge |

| Piperidine/Piperazine derivatives | Sigma-1 | Phe107 | Cation-π |

| Piperidine derivatives | Acetylcholinesterase | Trp285, Tyr340, Tyr336, Tyr123, Phe337 | Hydrophobic |

| Piperidine derivatives | Acetylcholinesterase | Phe294, Trp85 | Cation-π |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com DFT calculations can provide valuable information about the properties of this compound at the atomic level.

These calculations can be used to optimize the molecular geometry and to determine the distribution of electron density within the molecule, which is visualized through the molecular electrostatic potential (MEP). researchgate.net The MEP map can identify electron-rich and electron-poor regions of the molecule, which are important for understanding its intermolecular interactions.

Furthermore, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and its ability to participate in charge transfer interactions. researchgate.net Natural bond orbital (NBO) analysis, another DFT-based method, can be used to study charge delocalization and the stability of the molecule. researchgate.net

While specific DFT studies on this compound are not extensively reported in the provided literature, DFT has been successfully applied to study related piperidine and piperazine systems. For instance, DFT calculations have been used to explore the vibrational modes and electronic properties of piperazine-1,4-diium (B1225682) acetate. researchgate.net Such studies provide a theoretical framework for understanding the fundamental electronic properties that govern the reactivity and intermolecular interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of piperidin-4-yl acetate analogs, QSAR studies are instrumental in predicting the pharmacological activity of novel derivatives and guiding the design of compounds with enhanced potency and selectivity.

A study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share the core piperidine scaffold, demonstrated the utility of Hansch-type QSAR analysis in understanding their affinity for sigma receptors. nih.gov This analysis revealed that specific substitutions on the phenylacetamide aromatic ring significantly influence binding affinity. For instance, it was generally observed that 3-substituted compounds, with the exception of a hydroxyl group, exhibited higher affinity for both sigma-1 and sigma-2 receptors compared to their 2- and 4-substituted counterparts. nih.gov

The predictive power of QSAR models is heavily reliant on the descriptors used, which can include topological, spatial, thermodynamic, and electronic properties of the molecules. nih.gov For a series of piperine (B192125) analogs, which also contain a piperidine moiety, a statistically significant QSAR model was developed using descriptors such as the partial negative surface area, the area of the molecular shadow, and the heat of formation. nih.gov This model successfully predicted the inhibitory activity against a bacterial efflux pump, highlighting the importance of these physicochemical properties in biological activity. nih.gov

The validation of QSAR models is a critical step to ensure their robustness and predictive capability. Common validation techniques include internal validation methods like cross-validation (leave-one-out or leave-some-out) and external validation using a test set of compounds not included in the model development. nih.govchemmethod.com A well-validated QSAR model can be a powerful tool in drug discovery, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Refinement

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. nih.govutupub.fi In the context of drug design and development, MD simulations provide valuable insights into the conformational changes of both the ligand and its target protein upon binding, helping to refine the understanding of the binding mode. utupub.fi

For piperidin-4-yl acetate and its analogs, MD simulations can elucidate the stability of the ligand-protein complex. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe the fluctuations and movements of the ligand within the binding pocket. This information is crucial for assessing the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for binding affinity.